molecular formula C23H26N2O5 B2877740 N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{[1-(4-methoxyphenyl)cyclopentyl]methyl}ethanediamide CAS No. 1091476-04-8

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{[1-(4-methoxyphenyl)cyclopentyl]methyl}ethanediamide

Cat. No.: B2877740
CAS No.: 1091476-04-8
M. Wt: 410.47
InChI Key: RMOLSPNSBDINPJ-UHFFFAOYSA-N
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Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{[1-(4-methoxyphenyl)cyclopentyl]methyl}ethanediamide is a complex organic compound characterized by the presence of a benzo[d][1,3]dioxole ring, a methoxyphenyl group, and an oxalamide moiety

Scientific Research Applications

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{[1-(4-methoxyphenyl)cyclopentyl]methyl}ethanediamide has several scientific research applications:

    Medicinal Chemistry: The compound has been studied for its potential antitumor activity.

    Material Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study various biological pathways and interactions due to its ability to interact with specific molecular targets.

Future Directions

Future research on this compound could involve further exploration of its potential applications, such as in drug discovery or as a sensor for heavy metal ions . Additionally, more detailed studies of its physical and chemical properties could be conducted.

Preparation Methods

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{[1-(4-methoxyphenyl)cyclopentyl]methyl}ethanediamide typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:

    Formation of the benzo[d][1,3]dioxole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the methoxyphenyl group: This step may involve a Friedel-Crafts alkylation or acylation reaction.

    Formation of the oxalamide moiety: This can be accomplished by reacting the intermediate with oxalyl chloride in the presence of a base such as triethylamine.

Industrial production methods would likely involve optimization of these steps to improve yield and reduce costs, potentially using continuous flow chemistry techniques.

Chemical Reactions Analysis

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{[1-(4-methoxyphenyl)cyclopentyl]methyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, where the methoxy group can be replaced by other nucleophiles such as halides or amines.

Common reagents and conditions used in these reactions include strong acids or bases, transition metal catalysts, and various solvents such as dichloromethane or ethanol.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{[1-(4-methoxyphenyl)cyclopentyl]methyl}ethanediamide involves its interaction with specific molecular targets. For instance, in cancer cells, the compound can induce apoptosis and cause cell cycle arrest at the S-phase and G2/M-phase . This is achieved through the modulation of various signaling pathways and the activation of caspases, which are enzymes involved in the apoptotic process.

Comparison with Similar Compounds

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{[1-(4-methoxyphenyl)cyclopentyl]methyl}ethanediamide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-[[1-(4-methoxyphenyl)cyclopentyl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O5/c1-28-18-7-5-17(6-8-18)23(10-2-3-11-23)14-25-22(27)21(26)24-13-16-4-9-19-20(12-16)30-15-29-19/h4-9,12H,2-3,10-11,13-15H2,1H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMOLSPNSBDINPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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